[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate: is a complex organic compound featuring both pyrrolidine and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactionsThe final step involves the formation of the pyrrole-2-carboxylate moiety through a condensation reaction .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it into amines or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under mild to moderate conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules with potential pharmaceutical applications.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators, which could lead to the development of new therapeutic agents .
Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly in the treatment of diseases such as cancer and neurological disorders .
Industry: In the industrial sector, the compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties .
Mechanism of Action
The mechanism of action of [1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
- [1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 4-cyano-1H-pyrrole-2-carboxylate
- [1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 4-cyano-1-methyl-1H-indole-2-carboxylate
Uniqueness: The presence of both pyrrolidine and pyrrole moieties in [1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate provides a unique combination of structural features that can enhance its reactivity and binding affinity compared to similar compounds. This dual functionality allows for a broader range of chemical modifications and applications .
Properties
IUPAC Name |
(1-prop-2-ynylpyrrolidin-2-yl)methyl 4-cyano-1-methylpyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-6-18-7-4-5-13(18)11-20-15(19)14-8-12(9-16)10-17(14)2/h1,8,10,13H,4-7,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXUTXWPWNNLQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)OCC2CCCN2CC#C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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